molecular formula C5H6Cl2N2O2S B2452394 3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride CAS No. 2344680-17-5

3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride

Cat. No.: B2452394
CAS No.: 2344680-17-5
M. Wt: 229.08
InChI Key: PTVRVGZKVHPSGX-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloromethyl group, a methyl group, and a sulfonyl chloride group attached to a pyrazole ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride typically involves the chloromethylation of 1-methylpyrazole followed by sulfonylation. The chloromethylation can be achieved using chloromethyl methyl ether or chlorotrimethylsilane in the presence of a Lewis acid catalyst such as zinc chloride or iron(III) chloride . The sulfonylation step involves the reaction of the chloromethylated product with chlorosulfonic acid or sulfuryl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride is unique due to its combination of a pyrazole ring with both chloromethyl and sulfonyl chloride functional groups. This combination provides a versatile reactivity profile, making it useful in a wide range of chemical reactions and applications .

Properties

IUPAC Name

3-(chloromethyl)-1-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2O2S/c1-9-3-5(12(7,10)11)4(2-6)8-9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVRVGZKVHPSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CCl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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